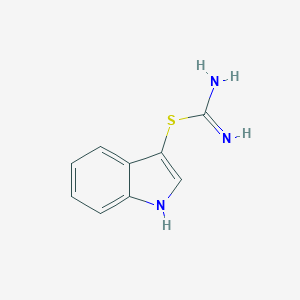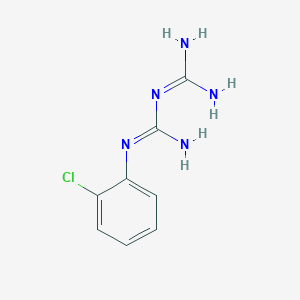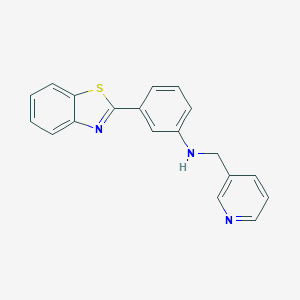![molecular formula C15H24N2O2 B499022 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol CAS No. 671795-41-8](/img/structure/B499022.png)
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic and toxic effects, as well as its role in drug development, environmental research, and industrial applications.
Preparation Methods
The synthesis of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol can be compared with other piperazine derivatives, such as:
- 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol
- 2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The unique properties of this compound, such as its specific interaction with molecular targets, make it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCCUFYBADKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
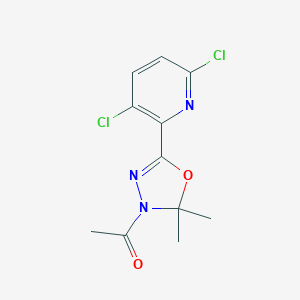

![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)

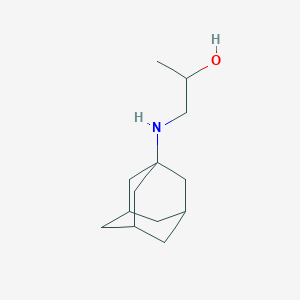
![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![1,4-Bis[2-(benzyloxy)ethyl]piperazine](/img/structure/B498951.png)
![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
